![molecular formula C25H31N3O2 B2465618 1-(tert-butyl)-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 887347-72-0](/img/structure/B2465618.png)
1-(tert-butyl)-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Description
1-(tert-butyl)-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C25H31N3O2 and its molecular weight is 405.542. The purity is usually 95%.
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Scientific Research Applications
- The tert-butyl group in this compound provides steric hindrance, influencing its reactivity. Researchers have utilized it in the synthesis of functional 1,2-dithiolanes by reacting readily accessible 1,3-bis-tert-butyl thioethers with bromine . These 1,2-dithiolanes find applications in materials science, catalysis, and drug discovery.
- X-ray crystallography studies have revealed how substituent size and ring substitution pattern affect the geometry and photophysical properties of 1,2-dithiolanes . Understanding these properties is crucial for designing novel materials and optimizing their performance.
- Dual-initiator alkoxyamines based on the tert-butyl group have been explored for nitroxide-mediated polymerization (NMP) with various monomers, including styrene . These initiators play a role in controlled polymerization processes, leading to tailored materials.
- While specific studies on this compound’s biological applications are limited, the tert-butyl group’s unique reactivity pattern has been highlighted in chemistry and biology . Further investigations could uncover its potential in drug design or bioconjugation.
Organic Synthesis and Functionalization
Photophysical Properties and Crystallography
Polymerization Initiators
Biological Applications
properties
IUPAC Name |
1-tert-butyl-4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2/c1-17-9-8-10-18(2)23(17)30-14-13-27-21-12-7-6-11-20(21)26-24(27)19-15-22(29)28(16-19)25(3,4)5/h6-12,19H,13-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGUSUGYPMQUFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-4-(1-(2-(2,6-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one |
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